molecular formula C8H14O4 B11808525 (R)-2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid CAS No. 1207447-40-2

(R)-2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid

Cat. No.: B11808525
CAS No.: 1207447-40-2
M. Wt: 174.19 g/mol
InChI Key: PNYHOVZKYXHIRF-SSDOTTSWSA-N
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Description

®-2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is a chiral compound that features a hydroxyl group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the use of ®-2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid as a precursor . The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which allow for efficient and controlled reactions

Chemical Reactions Analysis

Types of Reactions

®-2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield a ketone or aldehyde, while reduction could produce various alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and tetrahydropyran ring play crucial roles in its binding affinity and reactivity. The compound can act as a substrate for enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is unique due to its specific combination of a hydroxyl group and a tetrahydropyran ring, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

1207447-40-2

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

(2R)-2-hydroxy-3-(oxan-4-yl)propanoic acid

InChI

InChI=1S/C8H14O4/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7,9H,1-5H2,(H,10,11)/t7-/m1/s1

InChI Key

PNYHOVZKYXHIRF-SSDOTTSWSA-N

Isomeric SMILES

C1COCCC1C[C@H](C(=O)O)O

Canonical SMILES

C1COCCC1CC(C(=O)O)O

Origin of Product

United States

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